molecular formula C10H9BrCl2O B14056230 1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one

1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one

Cat. No.: B14056230
M. Wt: 295.98 g/mol
InChI Key: BMHIBLFTGCVKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group and a chlorophenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-chlorophenylpropan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromomethyl-2-chlorophenyl)-2-chloropropan-2-one
  • 1-(5-Bromomethyl-2-chlorophenyl)-3-chlorobutan-2-one

Uniqueness

1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromomethyl and chlorophenyl groups allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C10H9BrCl2O

Molecular Weight

295.98 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-chlorophenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9BrCl2O/c11-5-7-1-2-10(13)8(3-7)4-9(14)6-12/h1-3H,4-6H2

InChI Key

BMHIBLFTGCVKBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)CC(=O)CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.